molecular formula C16H32O3 B1250756 (R)-2-hydroxypalmitic acid CAS No. 16452-51-0

(R)-2-hydroxypalmitic acid

Cat. No.: B1250756
CAS No.: 16452-51-0
M. Wt: 272.42 g/mol
InChI Key: JGHSBPIZNUXPLA-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Hydroxypalmitic Acid is a chiral, long-chain alpha-hydroxy fatty acid with the molecular formula C16H32O3 . It is a key biological molecule specifically synthesized in mammalian cells by the enzyme fatty acid 2-hydroxylase (FA2H), which is stereospecific for the production of the (R)-enantiomer . This compound serves as a critical precursor in the biosynthesis of 2-hydroxy sphingolipids, which are essential components of plasma membrane lipid rafts—specialized microdomains that host a variety of cellular signaling and trafficking events . The enantiopurity is critical for function, as studies show that the biological effects of FA2H knockdown in adipocytes, which lead to reduced glucose uptake and lipogenesis, are reversed by treatment with exogenous (R)-2-hydroxy palmitic acid but not with its (S)-enantiomer . The primary research value of this compound lies in its role in modulating membrane fluidity and its subsequent impact on cellular functions. It is investigated for its ability to increase the diffusional mobility of raft-associated lipids . Furthermore, its mechanism of action includes flip-flop across lipid bilayers in its protonated form, a process facilitated by its pKa and relevant to its biological activity . Recent research highlights its significant potential in oncology, particularly in gastric cancer, where it has been shown to increase chemosensitivity to cisplatin. This effect is mediated through the inhibition of the mTOR/S6K1/Gli1 pathway, a non-canonical hedgehog signaling route, rather than the canonical SMO-dependent pathway . This makes it a candidate for novel combination therapies aimed at overcoming chemoresistance . Researchers also utilize this compound to study its incorporation into complex sphingolipids like hexosylceramide and its role in metabolic pathways such as FA α-oxidation . This compound is provided as a high-purity solid for research applications and is for Research Use Only (RUO).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16452-51-0

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(2R)-2-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1

InChI Key

JGHSBPIZNUXPLA-OAHLLOKOSA-N

SMILES

CCCCCCCCCCCCCCC(C(=O)O)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O

melting_point

93.3-93.6°C

Other CAS No.

16452-51-0

physical_description

Solid

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Regulation of R 2 Hydroxypalmitic Acid

Mammalian Fatty Acid 2-Hydroxylase (FA2H) and its Orthologs

In mammals, the key enzyme responsible for the production of (R)-2-hydroxypalmitic acid is Fatty Acid 2-Hydroxylase (FA2H). wikipedia.orggenecards.org This enzyme is a member of the fatty acid hydroxylase/desaturase gene family and is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum. encyclopedia.pub FA2H plays a vital role in the synthesis of 2-hydroxysphingolipids, which are abundant in the nervous system and skin. wikipedia.orgencyclopedia.pubnih.gov

Stereospecificity of FA2H in this compound Formation

A defining characteristic of FA2H is its strict stereospecificity. nih.govuniprot.orgresearcher.lifesigmaaldrich.com The enzyme exclusively catalyzes the formation of the (R)-enantiomer of 2-hydroxy fatty acids, including this compound. encyclopedia.pubnih.govuniprot.orgresearcher.lifesigmaaldrich.com This stereospecificity is crucial for the proper function of the resulting 2-hydroxylated lipids. For instance, studies have shown that while (R)-2-hydroxy palmitic acid can reverse the effects of FA2H knockdown in adipocytes, the (S)-enantiomer cannot. nih.govuniprot.orgresearcher.life This highlights the biological importance of the specific chiral configuration produced by FA2H. The enzyme achieves this by catalyzing the stereospecific hydroxylation of free fatty acids at the C-2 position. uniprot.orguniprot.org

Characterization of FA2H and its Homologs (e.g., C. elegans FATH-1)

The human FA2H gene encodes a protein of 372 amino acids. nih.gov Structurally, the FA2H protein contains an N-terminal cytochrome b5 domain and four potential transmembrane domains. nih.gov It also possesses a conserved iron-binding histidine motif, which is characteristic of membrane-bound desaturases and hydroxylases. encyclopedia.pubnih.gov The N-terminal cytochrome b5 domain is essential for its enzymatic activity. nih.gov

Homologs of FA2H exist across various species, indicating a conserved biological function. In the nematode Caenorhabditis elegans, the ortholog is FATH-1 (C25A1.5). nih.govnih.gov FATH-1 is highly conserved and plays a crucial role in the development and homeostasis of the organism. nih.govelifesciences.org Loss of FATH-1 function leads to severe growth retardation and a shortened lifespan, with its function being particularly critical in the intestine. nih.gov Like its mammalian counterpart, FATH-1 exhibits stereospecificity. nih.gov Lipid analysis of fath-1 deficient worms revealed a significant reduction in heptadecenoic acid, and the defects could be rescued by exogenous heptadecenoic acid but not oleic acid, demonstrating the specificity of its metabolic products. nih.govresearchgate.net

Role of FA2H in the Introduction of Chiral Hydroxyl Groups

The primary role of FA2H is to introduce a chiral hydroxyl group at the α-carbon (C-2) of fatty acyl chains. researchgate.netresearchgate.net This hydroxylation is a critical step in the de novo synthesis of 2-hydroxysphingolipids. nih.gov The resulting 2-hydroxy fatty acids are then incorporated into various sphingolipids, such as ceramides (B1148491) and galactosylceramides. wikipedia.orgrhea-db.org The presence of the 2-hydroxyl group significantly alters the properties of these lipids, influencing membrane structure and function. researchgate.net For example, 2-hydroxylated sphingolipids are major components of the myelin sheath in the nervous system, where they are thought to contribute to membrane fluidity and stability. nih.govresearchgate.netrhea-db.org

Alternative Enzymatic Pathways for 2-Hydroxylation

While FA2H is the primary enzyme for 2-hydroxylation in mammals, other enzymatic pathways exist, particularly in other kingdoms of life.

α-Dioxygenase Activity in Plant Systems

In plants, a family of enzymes known as α-dioxygenases (α-DOX) can catalyze the 2-hydroxylation of fatty acids. oup.comresearchgate.net These enzymes are distinct from FA2H and belong to the myeloperoxidase-family of hemoproteins. nih.gov Plant α-dioxygenases convert fatty acids into 2-hydroperoxy fatty acid derivatives, which are important signaling molecules in plant defense and development. oup.comnih.gov

Plant α-dioxygenases, such as those found in Arabidopsis thaliana and tomato (Solanum lycopersicum), can act on a broad range of fatty acids, including saturated ones like palmitic acid. oup.comnih.gov For example, recombinant α-DOX2 from tomato and Arabidopsis can oxygenate fatty acids with chain lengths from C14 to C30. oup.com The initial product of α-DOX activity is a 2(R)-hydroperoxy fatty acid. oup.comuniprot.orgoup.com This intermediate can then be reduced to the corresponding (R)-2-hydroxy fatty acid. researchgate.net The substrate specificity of plant α-dioxygenases can vary; for instance, α-DOX1 from rice and Arabidopsis shows a preference for unsaturated fatty acids like linolenic, linoleic, and oleic acids, while α-DOX2 has a broader substrate range. oup.com

Table 1: Relative Oxygenase Activity of Arabidopsis thaliana PADOX1 with Various Fatty Acid Substrates

Fatty AcidRelative Oxygenase Activity
Linolenate1.00
Linoleate0.95
Oleate0.84
Palmitoleate0.69
Myristate0.23
Palmitate0.17
γ-Linolenate0.16
Data from Liu et al. (2006) nih.gov

(R)-2-Hydroxy Fatty Acid Dehydrogenase Activity

Another potential enzymatic route involves dehydrogenases. Specifically, an (R)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.98) has been identified. expasy.orgqmul.ac.uk This enzyme catalyzes the reversible reaction:

(R)-2-hydroxystearate + NAD⁺ ⇌ 2-oxostearate (B1234979) + NADH + H⁺ qmul.ac.uk

While this enzyme has been characterized for its activity on hydroxystearate, it belongs to a family of oxidoreductases that act on the CH-OH group of donors with NAD⁺ or NADP⁺ as an acceptor, suggesting potential activity on other fatty acids like palmitic acid. wikipedia.orgcreative-enzymes.com This pathway represents a potential, though less characterized, mechanism for the interconversion of 2-oxo fatty acids and (R)-2-hydroxy fatty acids. In contrast, an (S)-2-hydroxy-fatty-acid dehydrogenase (EC 1.1.1.99) also exists, which acts on the (S)-enantiomer. wikipedia.orgcreative-enzymes.com

Bacterial Sources and (S)-Enantiomer Formation

While the biosynthesis of this compound is a notable process in eukaryotes, many bacteria are distinguished by their production of the opposite stereoisomer, (S)-2-hydroxy fatty acids. In particular, the (S)-enantiomer is a significant constituent of the lipopolysaccharides (LPS) found in the outer membranes of various Gram-negative bacteria. nih.gov The presence of this specific enantiomer points to distinct biosynthetic pathways and enzymatic machinery compared to those found in mammalian systems.

The formation of 2-hydroxylated fatty acids in bacteria is often linked to the modification of lipids, such as ornithine lipids or the lipid A component of LPS. oup.com For instance, several bacterial species, including those from the genera Burkholderia, Flavobacterium, Ralstonia, and Rhizobium, are known to contain ornithine lipids that are hydroxylated at the C-2 position of an ester-linked fatty acid. oup.com This hydroxylation is catalyzed by dioxygenase enzymes. oup.com

Detailed enzymatic studies have begun to elucidate the basis for the stereoselectivity observed in bacteria. Research into bacterial peroxygenases from the CYP152 family has identified specific enzymes responsible for producing the (S)-enantiomer. One prominent example is the enzyme P450Spα, isolated from Sphingomonas paucimobilis. rsc.org This enzyme demonstrates a high degree of regioselectivity and stereoselectivity, preferentially hydroxylating medium-chain fatty acids (C6, C8, C10) at the α-position to yield the (S)-enantiomer with excellent optical purity, often with an enantiomeric excess ranging from 95% to over 99%. rsc.org Such findings confirm a dedicated enzymatic mechanism for the synthesis of (S)-2-hydroxy fatty acids in certain bacteria.

The table below summarizes key findings on the bacterial production of 2-hydroxylated fatty acids, highlighting the enzymes and the resulting stereochemistry where known.

Bacterial Species/GenusEnzyme Family/NameSubstrate(s)Product StereochemistryReference
Sphingomonas paucimobilisCYP152 Peroxygenase (P450Spα)Medium-chain fatty acids (C6, C8, C10)(S)-enantiomer (95->99% ee) rsc.org
General Gram-negative bacteriaNot specifiedFatty acids in Lipopolysaccharide (LPS)Predominantly (S)-enantiomer nih.gov
Rhizobium tropiciLpxO homolog (OlsC)Ester-linked fatty acid of Ornithine LipidsNot specified oup.com
Burkholderia spp.Not specifiedEster-linked fatty acid of Ornithine LipidsNot specified oup.com
Flavobacterium spp.Not specifiedEster-linked fatty acid of Ornithine LipidsNot specified oup.com

Metabolic Fates and Downstream Products of R 2 Hydroxypalmitic Acid

Integration into Sphingolipid Metabolism

The primary metabolic fate of (R)-2-hydroxypalmitic acid is its incorporation into a specialized class of lipids known as sphingolipids. This integration is crucial for the function of various tissues, particularly the nervous system and the skin. researchgate.netencyclopedia.pub

This compound is a precursor for the synthesis of 2-hydroxylated sphingolipids (2hFA-SL). mdpi.com These lipids are characterized by the presence of a 2-hydroxy fatty acid N-acylated to a sphingoid base. The synthesis of 2hFA-SL is critical, as these molecules are abundant in specific tissues like the myelin sheath of the brain, where they contribute to its stability and function. researchgate.netresearchgate.net The enzyme fatty acid 2-hydroxylase (FA2H) is a key player in generating the (R)-enantiomer of 2-hydroxy fatty acids, which are then used to build these complex sphingolipids. researchgate.netuniprot.orgnih.gov While FA2H is a major source, an alternative pathway for generating 2-hydroxypalmitic acid exists through the degradation of the long-chain base phytosphingosine (B30862). encyclopedia.pubmdpi.comresearchgate.net

Once synthesized or made available, this compound is incorporated into various sphingolipid species. Research has shown a stereospecific preference in this incorporation. The (R)-enantiomer, such as this compound, is preferentially enriched in hexosylceramides, a class of glycosphingolipids that includes galactosylceramides and glucosylceramides. uniprot.orgnih.govgerli.comgerli.com Galactosylceramides containing 2-hydroxy fatty acids are particularly abundant components of myelin. researchgate.netresearchgate.net In contrast, the (S)-enantiomer is more commonly found in simple ceramides (B1148491). uniprot.orgnih.govgerli.com This differential incorporation suggests that the stereochemistry of the 2-hydroxy fatty acid dictates its ultimate destination and function within the cell's lipid architecture. In certain conditions, such as in lesional skin, an increase in ceramides containing 2-hydroxypalmitic acid has been observed. mdpi.com

The acylation of the sphingoid base with this compound is catalyzed by a family of enzymes known as ceramide synthases (CerS). frontiersin.org All six mammalian CerS enzymes (CerS1-6) are capable of using 2-hydroxy fatty acyl-CoAs as substrates to produce 2-hydroxy-ceramides. mdpi.comnih.gov These enzymes exhibit specificity for the chain length of the fatty acyl-CoA. frontiersin.orgnih.gov Specifically for a 16-carbon fatty acid like palmitic acid, CerS5 and CerS6 are the primary synthases involved. mdpi.comfrontiersin.org This enzymatic capability ensures that 2-hydroxypalmitic acid can be efficiently integrated into the ceramide backbone, which then serves as a precursor for more complex 2-hydroxylated sphingolipids. nih.gov

Table 1: Ceramide Synthase (CerS) Specificity for 2-Hydroxy Fatty Acyl-CoAs
EnzymeTypical Acyl-CoA Chain Length SpecificityAbility to Utilize 2-Hydroxy Acyl-CoAsRelevance to 2-Hydroxypalmitic Acid (C16)
CerS1C18YesLow
CerS2C22-C24 (Very Long-Chain)YesLow
CerS3C26-C34 (Ultra Long-Chain)YesLow
CerS4C18-C20YesLow
CerS5C14-C16YesHigh
CerS6C14-C16YesHigh

Incorporation into Specific Sphingolipid Species (e.g., Ceramides, Hexosylceramides)

Involvement in Fatty Acid α-Oxidation

In addition to its role in building complex lipids, this compound is also an intermediate in a catabolic process known as fatty acid α-oxidation. This pathway is distinct from the more common β-oxidation and involves the removal of a single carbon atom from the carboxyl end of a fatty acid.

The α-oxidation of fatty acids proceeds through a 2-hydroperoxy fatty acid intermediate, which can then be either reduced to a 2-hydroxy fatty acid or undergo decarboxylation. semanticscholar.orgoup.com Specifically, this compound can be cleaved by the peroxisomal enzyme 2-hydroxyacyl-CoA lyase. mdpi.comwiley.com This enzymatic action results in the production of a fatty aldehyde that is one carbon shorter, namely pentadecanal (B32716) (a 15-carbon aldehyde), and formyl-CoA. oup.comwiley.comoup.com The pentadecanal can be further oxidized to its corresponding carboxylic acid, pentadecanoic acid (a 15-carbon fatty acid). wiley.comoup.com This pathway is a key mechanism for the degradation of 2-hydroxy fatty acids and for the production of odd-chain fatty acids. nih.govcaymanchem.com

Table 2: Products of this compound α-Oxidation
SubstrateKey EnzymePrimary ProductsFinal Fatty Acid Product
(R)-2-Hydroxypalmitoyl-CoA2-Hydroxyacyl-CoA Lyase (HPCL)Pentadecanal (C15 Aldehyde), Formyl-CoAPentadecanoic Acid (C15:0)

This compound serves as a crucial metabolic link in the breakdown of phytosphingosine, a type of sphingoid long-chain base found in yeast, plants, and some mammalian tissues. encyclopedia.pubnih.gov The degradation of phytosphingosine occurs via an α-oxidation pathway located in the endoplasmic reticulum, which generates 2-hydroxypalmitic acid as an intermediate. encyclopedia.pubmdpi.com This intermediate is then further metabolized, as described above, to yield odd-numbered fatty acids like pentadecanoic acid. nih.govcaymanchem.comchemsrc.commedchemexpress.com Therefore, the metabolism of phytosphingosine is a significant source of endogenous 2-hydroxypalmitic acid, which can then be channeled into either the synthesis of 2hFA-SL or further catabolism. researchgate.net

Production of Chain-Shortened Aldehydes and Fatty Acids

Diversion to Other Lipid Classes

This compound, a crucial intermediate in cellular lipid metabolism, is not solely confined to a single metabolic route. Instead, it is actively diverted and incorporated into a variety of complex lipid classes, thereby influencing the composition and functionality of cellular membranes and signaling pathways. Research has elucidated several key pathways through which this 2-hydroxy fatty acid is channeled into other lipid structures, most notably sphingolipids and glycerophospholipids.

The incorporation of 2-hydroxy fatty acids into sphingolipids is a well-documented metabolic fate. researchgate.net The enzyme fatty acid 2-hydroxylase (FA2H) is responsible for the synthesis of (R)-2-hydroxy fatty acids, which are then utilized in the biosynthesis of 2-hydroxy fatty acid-containing sphingolipids. nih.govuniprot.org In mammals, this process is facilitated by ceramide synthases (CerS). While all six known ceramide synthases can utilize 2-hydroxy-fatty-acyl-CoA as a substrate, specifically CerS5 and CerS6 are known to accept C16 acyl-CoA, the activated form of palmitic acid. mdpi.com

A significant finding is the stereospecific incorporation of 2-hydroxypalmitic acid enantiomers into different sphingolipid classes. Studies have demonstrated that the (R)-enantiomer is preferentially enriched in hexosylceramides. nih.govuniprot.orggerli.comgerli.com In contrast, the (S)-enantiomer shows preferential incorporation into ceramides. nih.govuniprot.orggerli.com This differential sorting suggests distinct metabolic handling and functional roles for the two stereoisomers. This stereo-specific effect has been observed to influence cellular processes; for instance, the antiproliferative activity of synthetic 2-hydroxy-ceramides is much stronger with the (R)-enantiomer. mdpi.com

Furthermore, this compound serves as an intermediate in the metabolic pathway of phytosphingosine. chemsrc.comnih.govcaymanchem.com This pathway ultimately leads to the production of odd-numbered fatty acids, which are subsequently incorporated into glycerophospholipids. nih.gov Specifically, the disruption of the gene for long-chain base 1-phosphate lyase in yeast, a key enzyme in this pathway, resulted in a significant reduction in phosphatidylcholines containing a C15 fatty acid. nih.gov This demonstrates a clear metabolic link between phytosphingosine, this compound, and the glycerophospholipid pool. Research in human glioma cells has also shown that synthetic 2-hydroxyoleic acid can be detected in various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol, and phosphatidylserine, indicating the general capability of cells to incorporate 2-hydroxy fatty acids into these fundamental membrane components. laminarpharma.com

The diversion of this compound is a critical aspect of its metabolism, leading to the formation of structurally and functionally diverse lipids.

Table 1: Incorporation of this compound into Other Lipid Classes

Target Lipid ClassKey Enzymes/PathwaysResearch FindingsCitations
Sphingolipids Fatty Acid 2-Hydroxylase (FA2H), Ceramide Synthases (CerS5, CerS6)This compound is a substrate for the synthesis of 2-hydroxylated sphingolipids. nih.govuniprot.orgmdpi.com
HexosylceramidesCeramide Synthases, Glucosylceramide SynthaseThe (R)-enantiomer of 2-hydroxypalmitic acid is stereospecifically enriched in hexosylceramides. nih.govuniprot.orggerli.comgerli.com
Glycerophospholipids Phytosphingosine Metabolism Pathway, Long-chain base 1-phosphate lyaseServes as an intermediate in a pathway that produces odd-numbered fatty acids for incorporation into glycerophospholipids. nih.gov
PhosphatidylcholinePhytosphingosine Metabolism PathwayDisruption of the pathway in yeast reduces the levels of C15-containing phosphatidylcholines. nih.gov
Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI), Phosphatidylserine (PS)Acyltransferases (presumed)Exogenous 2-hydroxy fatty acids can be incorporated into various phospholipid classes in cell culture models. laminarpharma.com

Table 2: Differential Metabolic Fate of 2-Hydroxypalmitic Acid Enantiomers

EnantiomerPreferential Lipid ClassExperimental ContextKey ImplicationCitations
This compound HexosylceramideAnalysis of sphingolipids in adipocytes after FA2H knockdown and rescue with exogenous 2-hydroxy fatty acids.Suggests specific downstream pathways and functions for (R)-enantiomer-containing sphingolipids. nih.govuniprot.orggerli.com
(S)-2-Hydroxypalmitic Acid CeramideAnalysis of sphingolipids under the same experimental conditions.Indicates differential enzymatic handling and potential for distinct biological activities compared to the (R)-enantiomer. nih.govuniprot.orggerli.com

Biological Functions and Cellular Mechanisms Mediated by R 2 Hydroxypalmitic Acid

Modulation of Cellular Membrane Dynamics

The introduction of a hydroxyl group at the second carbon of palmitic acid, particularly in the (R)-configuration, has profound effects on the physical properties of cellular membranes. These alterations, in turn, influence the localization and function of membrane-associated proteins.

Influence on Membrane Fluidity and Lipid Raft Structure

(R)-2-hydroxypalmitic acid is a product of the enzyme fatty acid 2-hydroxylase (FA2H). researchgate.netnih.gov This hydroxylation is crucial for the biosynthesis of 2-hydroxy fatty acid-containing sphingolipids. uniprot.org The 2-hydroxyl group plays a role comparable to the hydroxyl groups of the sphingoid base in stabilizing lipid-lipid interactions within the membrane through the formation of intermolecular hydrogen bonds. mdpi.com This stabilization is thought to particularly affect membrane microdomains, also known as lipid rafts. mdpi.com

Studies have shown that a deficiency in FA2H, and consequently a lack of 2-hydroxylated fatty acids, leads to increased diffusional mobility of lipids associated with these rafts. uniprot.org The addition of exogenous this compound can reverse these effects, highlighting its importance in maintaining the structural integrity and reduced fluidity of lipid rafts. uniprot.org Conversely, free 2-hydroxylated fatty acids have been noted to decrease lipid order and interfere with the tight packing of lipid side chains, thereby affecting membrane structure. mdpi.com

Implications for Protein Localization and Signaling

The structural changes in lipid rafts induced by this compound have significant consequences for the localization and function of membrane proteins. For instance, in adipocytes with reduced FA2H levels, the increased mobility of raft-associated lipids leads to a decrease in the plasma membrane levels of the GLUT4 glucose transporter. uniprot.org This effect can be specifically rescued by the addition of this compound, but not its (S)-stereoisomer, demonstrating a stereo-specific role in protein localization. uniprot.orgmdpi.com These findings underscore the importance of this compound in ensuring the proper positioning and function of proteins within the membrane, which is critical for cellular signaling events.

Roles in Cellular Signaling Pathways

This compound is an active signaling molecule that influences several critical cellular pathways, impacting cell proliferation, migration, and the complex process of epithelial-mesenchymal transition.

Regulation of Cell Proliferation and Migration in Cellular Models

Research has demonstrated that treatment with this compound can inhibit the proliferation and migration of cancer cells, particularly in colorectal cancer models. researchgate.netnih.gov Studies where the enzyme FA2H is overexpressed, leading to increased production of 2-hydroxylated fatty acids, have shown decreased cell proliferation and induced apoptosis. mdpi.comresearchgate.net Conversely, a reduction in FA2H expression is associated with stimulated cell proliferation. mdpi.com While palmitic acid itself has been shown to decrease cell migration in some contexts scielo.br, the hydroxylated form, this compound, appears to have a more pronounced inhibitory effect on both proliferation and migration in cancer cells. researchgate.netnih.gov

Impact on Epithelial-Mesenchymal Transition

The epithelial-mesenchymal transition (EMT) is a cellular program that is crucial for developmental processes and is often hijacked by cancer cells to promote metastasis. Fatty acid 2-hydroxylation, which produces this compound, has been shown to inhibit the progression of EMT in colorectal cancer cells. researchgate.netnih.gov Overexpression of FA2H, the enzyme responsible for this hydroxylation, inhibits gene expression associated with EMT. mdpi.comresearchgate.net This suggests that this compound plays a role in maintaining the epithelial phenotype and suppressing the migratory and invasive characteristics of mesenchymal cells.

Interaction with Specific Signaling Axes (e.g., AMPK/YAP Pathway)

The tumor-suppressive functions of this compound are mediated, at least in part, through its interaction with specific signaling pathways. In colorectal cancer, fatty acid 2-hydroxylation has been found to initiate a metabolic signaling cascade that acts through the AMP-activated protein kinase (AMPK) and Yes-associated protein (YAP) pathway. researchgate.netnih.gov Bioinformatic analyses and subsequent experimental validation have confirmed that FA2H functions through the AMPK/YAP pathway to inhibit tumor growth. researchgate.netnih.govaacrjournals.org Activation of AMPK, a key energy sensor in the cell, can lead to the inhibition of YAP, a transcriptional co-activator that promotes cell proliferation and is often upregulated in cancer. researchgate.net Lipidomics analysis has revealed that cells with higher FA2H expression accumulate polyunsaturated fatty acids, which may contribute to nutrient deficiency and subsequent AMPK activation. researchgate.netnih.gov

Influence on Glucose Metabolism in Adipocytes

This compound plays a crucial role in regulating glucose metabolism in adipocytes, primarily through its influence on membrane lipid rafts and the glucose transporter GLUT4.

Knockdown of the enzyme FA2H in adipocytes leads to several metabolic dysfunctions, including:

Increased fluidity of lipid rafts. nih.gov

Reduced levels of the GLUT4 protein. nih.gov

Impaired glucose uptake. nih.govuniprot.orgnih.gov

Decreased lipogenesis. nih.govuniprot.orgnih.gov

Crucially, these detrimental effects can be reversed by the exogenous application of this compound, but not its (S)-enantiomer. nih.govuniprot.org This stereospecific rescue highlights the precise structural requirements for its biological activity. The (R)-enantiomer is preferentially incorporated into hexosylceramides, which are important components of lipid rafts. nih.govnih.govmdpi.com By restoring the integrity and function of these membrane microdomains, this compound helps to stabilize the GLUT4 transporter at the plasma membrane, thereby promoting glucose uptake and normal adipocyte function. nih.govmdpi.com

Table 1: Effects of FA2H Knockdown and this compound Rescue in Adipocytes
ConditionRaft FluidityGLUT4 Protein LevelGlucose UptakeLipogenesisReference
FA2H KnockdownIncreasedReducedReducedReduced nih.govuniprot.org
FA2H Knockdown + (R)-2-OH PAReversedReversedReversedReversed nih.gov
FA2H Knockdown + (S)-2-OH PANot ReversedNot ReversedNot ReversedNot Reversed nih.gov

Physiological Roles in Model Organisms and Cellular Systems

Contribution to Intestinal Homeostasis (e.g., C. elegans)

In the model organism Caenorhabditis elegans, the homolog of mammalian FA2H, known as FATH-1, is crucial for maintaining intestinal homeostasis. nih.gov While the direct mechanisms are still under investigation, studies have shown that deficiencies in FATH-1 can be rescued by supplementation with this compound. nih.gov This suggests that the production of this specific 2-hydroxy fatty acid is a key function of FATH-1 in the intestine. Interestingly, the rescue effect is more pronounced with the (R)-enantiomer, consistent with the stereospecificity of the mammalian enzyme. tum.de The regulation of intestinal health appears to be linked to the production of other fatty acids, such as heptadecenoic acid, which is affected by FATH-1 activity. nih.gov

Role in Lipid Homeostasis in Specific Tissues and Cell Types

This compound and its derivatives, 2-hydroxylated sphingolipids, are integral to maintaining lipid homeostasis in various tissues. These specialized lipids have unique functions in membrane structure and cell signaling that cannot be fulfilled by their non-hydroxylated counterparts. nih.gov

In adipocytes, the knockdown of FA2H disrupts lipid homeostasis, leading to decreased lipogenesis. nih.govuniprot.org The restoration of this process by this compound underscores its importance in fat metabolism. nih.gov Furthermore, in C. elegans, lipid metabolism is intricately linked with various signaling pathways, and the proper functioning of enzymes like FATH-1 is essential for maintaining the organism's lipid balance. elifesciences.org

Contributions to Cell Responses

Modulation of Chemosensitivity in Cell Line Studies

This compound has been shown to modulate the sensitivity of cancer cells to certain chemotherapeutic agents. In some cancer cell lines, reduced expression of FA2H is associated with decreased sensitivity to drugs like cisplatin. mdpi.com This resistance can be reversed by either overexpressing FA2H or by treating the cells with this compound. mdpi.com Similarly, sensitivity to the drug PM02734 is enhanced in tumor cells that overexpress FA2H. mdpi.com These findings suggest that the presence of this compound and its downstream metabolites can influence the efficacy of chemotherapy.

Table 2: Modulation of Chemosensitivity by this compound
Cell Line TypeChemotherapeutic AgentEffect of Low FA2H/ (R)-2-OH PAEffect of High FA2H/ (R)-2-OH PAReference
Gastric CancerCisplatinReduced SensitivityIncreased Sensitivity mdpi.com
Various Tumor CellsPM02734-Increased Sensitivity mdpi.com

Mechanistic Insights into Anti-proliferative Activities

This compound exhibits anti-proliferative effects in certain cancer cell lines, and research has begun to uncover the underlying mechanisms. In colorectal cancer cells, where FA2H expression is often suppressed, treatment with this compound has been shown to inhibit cell proliferation, migration, and tumor growth. researchgate.netaacrjournals.org This effect is not observed with the (S)-enantiomer, again highlighting the stereospecificity of its action. aacrjournals.org

Analytical Methodologies and Lipidomics Approaches for R 2 Hydroxypalmitic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of (R)-2-hydroxypalmitic acid, enabling its separation from a myriad of other lipid species and, crucially, from its (S)-enantiomer. Gas chromatography and liquid chromatography, coupled with mass spectrometry, are the most powerful and widely used approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Enantiomeric Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including 2-hydroxypalmitic acid. mdpi.com Due to the low volatility of free fatty acids, derivatization is a mandatory step to convert them into more volatile and thermally stable esters. nih.gov Fatty acid methyl esters (FAMEs) are commonly prepared for this purpose. nih.gov For hydroxy fatty acids, the hydroxyl group is also typically derivatized, for instance, by silylation to form trimethylsilyl (B98337) (TMS) ethers, to improve chromatographic behavior and prevent thermal degradation. nih.govoup.com

A significant challenge in the analysis of 2-hydroxypalmitic acid is the separation of its (R) and (S) enantiomers. This is critical as biological systems often exhibit high stereospecificity; for example, the enzyme fatty acid 2-hydroxylase (FA2H) specifically produces the (R)-enantiomer. nih.gov Enantioselective analysis by GC-MS is typically achieved by derivatizing the chiral center with an enantiomerically pure reagent to form diastereomers, which can then be separated on a standard achiral column. nih.govresearchgate.net A widely used reagent for this purpose is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, also known as Mosher's reagent. nih.govresearchgate.net The resulting diastereomeric esters exhibit different retention times, allowing for their separation and quantification. nih.gov Another approach involves the use of (−)-menthylchloroformate to prepare (−)-menthoxycarbonyl derivatives. oup.com

The choice of GC column is critical for achieving good separation. Fused silica (B1680970) capillary columns with various stationary phases are employed. For instance, a DB-5MS column, a low-bleed, non-polar column, has been used for the analysis of derivatized 2-hydroxy fatty acids. nih.gov In other applications, polar columns like the DB-225ms have been utilized for separating derivatized hydroxy fatty acids. acs.org

ParameterDescriptionExample ApplicationReference
Derivatization (Carboxyl Group)Conversion to Fatty Acid Methyl Esters (FAMEs) using reagents like methanol-acetyl chloride.Analysis of 2-hydroxy fatty acids in cells. nih.gov
Derivatization (Hydroxyl Group)Formation of Trimethylsilyl (TMS) ethers or Methoxy ethers.Identification of 2-hydroxypalmitic acid from enzyme incubations. nih.govoup.com
Enantioselective DerivatizationReaction with chiral reagents like (R)-(-)-MTPA-Cl (Mosher's reagent) or (-)-menthylchloroformate to form diastereomers.Determination of the absolute configuration of 2-hydroxypalmitic acid. nih.govoup.comresearchgate.net
GC ColumnDB-5MS (30 m × 0.25 mm × 0.25 µm) or DB-1701.Separation of MTPA-derivatized 2-hydroxy fatty acid methyl esters. nih.govresearchgate.net
Mass Spectrometry ModeElectron Capture Negative-Ion (ECNI) or Negative Chemical Ionization (NCI) for high sensitivity of MTPA derivatives. Electron Impact (EI) for structural fragmentation.Quantification of enantiomers in food samples and cells. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Lipidomics

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the standard and preferred method for comprehensive lipidomics, including the analysis of 2-hydroxylated sphingolipids and free fatty acids. mdpi.comsemanticscholar.org A major advantage of LC-MS is its ability to analyze many hydroxy fatty acids directly in their underivatized form, thus avoiding time-consuming and potentially incomplete derivatization steps. mdpi.commdpi.com This is particularly beneficial for high-throughput lipidomics studies.

Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of fatty acids. Columns such as C18 are standard, providing separation based on the hydrophobicity of the lipid molecules. mdpi.comwiley.com For instance, a Halo C18 column has been successfully used for the rapid separation of a wide range of free fatty acids, including 2-hydroxypalmitic acid, from biological samples like milk and plasma. mdpi.commdpi.com The mobile phases typically consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or isopropanol) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. mdpi.combiorxiv.org

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism and can be particularly useful in lipidomics for separating different lipid classes. mdpi.com The combination of different chromatographic techniques provides a more comprehensive view of the lipidome.

LC-MS methods have been developed for the simultaneous determination of numerous saturated hydroxy fatty acids (HFAs) in a single, rapid run (e.g., 10 minutes). mdpi.com These methods are validated for linearity, limits of detection (LOD), and limits of quantification (LOQ), with LODs for 2-hydroxypalmitic acid reported in the low ng/mL range. mdpi.comsemanticscholar.org

ParameterDescriptionExample ApplicationReference
Chromatography ModeReversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).Comprehensive lipid profiling in plasma, milk, and cells. mdpi.commdpi.com
ColumnHalo C18 (e.g., 0.5 x 50 mm, 2.7 µm) or other C18 columns.Simultaneous determination of 19 free hydroxy fatty acids in milk. mdpi.commdpi.com
Mobile PhaseGradient elution with acetonitrile/isopropanol and water, containing additives like 0.01% formic acid or 10 mM ammonium formate.Analysis of free fatty acids in human plasma. mdpi.commdpi.combiorxiv.org
Ionization ModeNegative Electrospray Ionization (ESI-) is typically used for the analysis of free fatty acids, detecting the deprotonated molecule [M-H]⁻.Detection of 2-hydroxypalmitic acid in various biological matrices. mdpi.comsemanticscholar.org
Run TimeRapid methods, often around 10 minutes per sample.High-throughput analysis of milk and plasma samples. mdpi.commdpi.com

Advanced Derivatization Strategies for Enhanced Detection

While LC-MS allows for direct analysis, derivatization can still be a powerful strategy to enhance detection sensitivity, improve chromatographic separation, and enable specific types of analysis, particularly in GC-MS.

Thermally assisted hydrolysis and methylation (THM) is a rapid online derivatization technique for GC analysis. Using a reagent like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), it allows for the simultaneous hydrolysis of esters and methylation of fatty acids. researchgate.net However, for less thermally stable compounds like 2-hydroxy fatty acids, this method can lead to the formation of pyrolysis byproducts, such as aldehydes, which needs to be considered during data interpretation. researchgate.net

For enhancing sensitivity in GC-MS, especially with electron capture negative-ion (ECNI) detection, derivatization with electrophoric reagents is employed. The use of (R)-(-)-MTPA-Cl not only facilitates enantiomeric separation but also introduces fluorine atoms into the molecule, significantly increasing the response in ECNI-MS, allowing for trace-level detection. researchgate.net

Another strategy involves the one-step conversion of both the carboxyl and hydroxyl groups. A method using methyl iodide in a polar aprotic solvent can simultaneously generate methyl esters and methyl ethers. nih.gov This method is advantageous due to its simplicity and the stability of the resulting methyl ether derivatives compared to the more labile TMS ethers. nih.gov

Derivatization StrategyReagent(s)Analytical PlatformAdvantageReference
Enantioselective Derivatization(R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-(-)-MTPA-Cl]GC-ECNI-MSForms diastereomers for enantiomeric separation and enhances detection sensitivity. nih.govresearchgate.net
Enantioselective Derivatization(-)-MenthylchloroformateGC-MSForms diastereomeric (-)-menthoxycarbonyl derivatives for enantiomeric separation. oup.com
Simultaneous Esterification and EtherificationMethyl iodide in polar aprotic solventGC-MSSimple one-step procedure to derivatize both carboxyl and hydroxyl groups, forming stable derivatives. nih.gov
Thermally Assisted Hydrolysis and Methylation (THM)Tetramethylammonium hydroxide (TMAH)Py-GC-MSRapid online derivatization for complex samples like waxes. researchgate.net

Mass Spectrometric Characterization

Mass spectrometry provides the specificity and sensitivity required for the definitive identification and structural elucidation of this compound and its metabolites.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, is indispensable for lipidomics research. semanticscholar.org HRMS provides highly accurate mass measurements (typically with mass error < 5 ppm), which allows for the unambiguous determination of the elemental composition of an ion. rsc.org For 2-hydroxypalmitic acid (C₁₆H₃₂O₃), the theoretical exact mass of the deprotonated molecule [M-H]⁻ is 271.2273 m/z. semanticscholar.orgacs.org HRMS can confidently distinguish this ion from other isobaric species that may be present in a complex sample, thereby increasing the reliability of identification. semanticscholar.org This capability is crucial when exploring novel lipids or analyzing complex mixtures where no authentic standards are available. researchgate.net

Tandem Mass Spectrometry for Structural Elucidation of Metabolites

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of lipids. semanticscholar.org In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of 2-hydroxypalmitic acid at m/z 271.2) is selected and fragmented through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For 2-hydroxy fatty acids, the fragmentation pattern is distinct from other positional isomers, such as 3-hydroxy fatty acids. rsc.org The fragmentation of the [M-H]⁻ ion of 2-hydroxyhexadecanoic acid in a tandem quadrupole mass spectrometer yields characteristic product ions that can help confirm the position of the hydroxyl group. rsc.org This technique is essential for identifying metabolites of this compound, such as its incorporation into more complex lipids like ceramides (B1148491) or hexosylceramides. researchgate.netresearchgate.net By analyzing the fragmentation patterns of these larger lipids, researchers can determine the specific fatty acyl chain, including whether it is a 2-hydroxypalmitoyl group. researchgate.net

Quantitative Analysis and Isotopic Labeling Strategies

The accurate quantification of this compound is crucial for understanding its metabolic pathways and biological significance. Due to its typically low abundance and the presence of structural isomers, highly sensitive and specific analytical methods are required. rsc.orgacs.org Isotopic labeling strategies, in conjunction with mass spectrometry, are central to achieving reliable quantification and for conducting metabolic flux analyses. mdpi-res.com

Stable isotope-labeled internal standards are the gold standard for quantification by mass spectrometry. Commercially available deuterium-labeled standards, such as 2-hydroxypalmitic acid-d30, serve as ideal internal standards for quantitative studies. medchemexpress.com These standards, when added to a sample prior to extraction and analysis, can correct for variations in sample preparation and instrument response, enabling precise and accurate measurement.

Metabolic labeling studies utilize precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ²H, ³H, ¹⁴C) to trace the biosynthesis and downstream metabolism of this compound. For instance, feeding cells or organisms with labeled palmitic acid allows researchers to monitor its conversion to 2-hydroxypalmitic acid by the enzyme fatty acid 2-hydroxylase (FA2H). nih.govgsartor.org Studies have demonstrated that the FA2H enzyme is stereospecific, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids in mammals. nih.govmdpi.com In one methodology, a deuterated fatty acid substrate was used to measure in vitro FA2H activity, with the resulting hydroxylated product quantified by gas chromatography-mass spectrometry (GC-MS). nih.gov

Another powerful technique is chemical isotope labeling, which involves derivatizing the analyte with an isotopic tag to enhance detection sensitivity and chromatographic performance. mdpi.com Reagents such as 2-dimethylaminoethylamine (DMED) and its deuterated counterpart (d4-DMED) can be used to label the carboxyl group of fatty acids. researchgate.net This strategy significantly improves ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS) and allows for differential labeling of samples for comparative quantitative analysis. researchgate.net

Table 1: Isotopic Labeling Strategies for this compound Analysis

StrategyLabeling Agent/PrecursorAnalytical PlatformApplicationKey Findings/Advantages
Stable Isotope Dilution 2-Hydroxypalmitic acid-d30LC-MS/MS, GC-MSAbsolute QuantificationGold standard for accuracy and precision by correcting for matrix effects and sample loss. medchemexpress.com
Metabolic Labeling [³H]-, [¹⁴C]-, or [²H]-Palmitic AcidGC-MS, LC-MSBiosynthesis & Metabolic FluxTraces the stereospecific conversion of palmitic acid to this compound by FA2H. nih.govgsartor.orgnih.gov
Chemical Isotope Labeling DMED / d4-DMEDLC-MS/MSRelative & Absolute QuantificationEnhances ESI-MS sensitivity (7- to 72-fold); allows for multiplexed analysis of different sample groups. mdpi.comresearchgate.net

Lipidomics Workflow Development and Application

Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. A typical lipidomics workflow for the analysis of this compound involves several key stages: lipid extraction, separation, detection, and data analysis. nih.gov

Lipid Extraction: The initial step involves extracting lipids from the biological matrix. Common methods include the Folch extraction (chloroform/methanol), the Bligh and Dyer method (chloroform/methanol/water), and methyl-tert-butyl ether (MTBE) extraction. nih.gov The choice of method depends on the sample type and the need to efficiently recover fatty acids while minimizing degradation. nih.gov Solid-phase extraction (SPE) can also be employed for selective enrichment of specific lipid classes or to clean up the sample before analysis. rsc.org

Separation and Detection: Following extraction, chromatographic separation is typically performed to resolve this compound from other lipids and isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for fatty acid analysis. rsc.org However, it requires a derivatization step to convert the non-volatile hydroxy fatty acid into a volatile derivative, such as a trimethylsilyl (TMS) ether or a fatty acid methyl ester (FAME). rsc.orgnih.gov GC-MS provides excellent chromatographic resolution and characteristic fragmentation patterns for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used platform in modern lipidomics. nih.gov It often allows for the direct analysis of free fatty acids without derivatization, reducing sample preparation time. mdpi.comsemanticscholar.org

Reversed-phase (RP) LC separates lipids based on the length and saturation of their acyl chains. frontiersin.org

Ultraperformance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) provides enhanced separation efficiency, which is critical for distinguishing between isomers like 2-hydroxy and 3-hydroxy fatty acids. acs.org

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. By inducing fragmentation of the selected precursor ion (the [M-H]⁻ ion for fatty acids), a unique product ion spectrum is generated that acts as a structural fingerprint. acs.orgrsc.org Multiple Reaction Monitoring (MRM) is a targeted scan mode that offers high sensitivity and specificity for quantifying known lipids. nih.govfrontiersin.org

Data Analysis and Application: The final stage involves processing the raw analytical data to identify and quantify lipids. This includes peak detection, alignment, and normalization. Specialized software platforms and statistical tools are used to interpret the complex datasets generated in lipidomics experiments. bioinfomics.org For example, a strategy using UPLC-MS/MS combined with retention time prediction models has been developed to systematically identify 2- and 3-hydroxy fatty acid isomers in plasma. acs.org These lipidomics workflows have been applied to study the role of this compound and its parent sphingolipids in various biological contexts, including studies on the nematode C. elegans where the (R)-enantiomer was found to be the more biologically active form. tum.de

Table 2: General Lipidomics Workflow for this compound

StepMethodologiesPurpose
1. Sample Preparation Lipid extraction (e.g., Folch, MTBE), Solid-Phase Extraction (SPE)Isolate lipids from biological matrix and purify the sample. rsc.orgnih.gov
2. Separation Gas Chromatography (GC), Ultra-Performance Liquid Chromatography (UPLC)Separate this compound from other molecules and isomers. acs.orgnih.gov
3. Detection & ID Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS)Detect the compound, determine its mass, and confirm its structure via fragmentation. acs.orgrsc.org
4. Quantification Use of isotopic internal standards (e.g., 2-HPA-d30)Ensure accurate and precise measurement of concentration. medchemexpress.com
5. Data Analysis Bioinformatic software (e.g., LipidSig), Statistical analysis (e.g., R)Process raw data, perform statistical comparisons, and visualize results. bioinfomics.org

Synthetic Strategies and Chemical Derivatization of R 2 Hydroxypalmitic Acid

Asymmetric Synthesis Approaches

The controlled introduction of a hydroxyl group at the C-2 position of palmitic acid with a specific (R) stereochemistry is a significant challenge in organic synthesis. Various asymmetric strategies have been developed to achieve this with high enantioselectivity.

Enantioselective Methods for Chiral Control

Enantioselective methods are paramount for obtaining optically pure (R)-2-hydroxypalmitic acid. One prominent strategy involves the use of organocatalysis. For instance, MacMillan's imidazolidinone organocatalyst has been successfully employed for the asymmetric epoxidation of terminal olefins, which serve as key intermediates. mdpi.comresearchgate.net This method allows for the formation of chiral epoxides with high enantiomeric excess (ee), typically between 90-95%. researchgate.net Subsequent regioselective ring-opening of these epoxides with appropriate nucleophiles, followed by further synthetic transformations, yields the desired this compound. mdpi.comnih.gov

Another approach to achieving chiral control is through enzymatic reactions. Fatty acid 2-hydroxylase (FA2H) is an enzyme that stereospecifically produces (R)-2-hydroxy fatty acids. researchgate.netnih.govnih.gov This biocatalytic method offers high selectivity for the (R)-enantiomer, highlighting its potential for producing research-grade material. researchgate.netnih.gov

The importance of obtaining the correct enantiomer is underscored by biological studies. For example, the biological effects observed in studies involving FA2H knockdown were reversed by the application of exogenous this compound, but not by its (S)-enantiomer. nih.govnih.govresearchgate.netuniprot.org

Synthesis of Hydroxylated Fatty Acid Regioisomers and Enantiomers

The synthesis of various regioisomers and the opposite enantiomer, (S)-2-hydroxypalmitic acid, is essential for structure-activity relationship studies. These studies help to understand how the position of the hydroxyl group and the stereochemistry influence the biological activity of the fatty acid. mdpi.comnih.gov

Synthetic routes to different regioisomers of hydroxypalmitic acid, such as 6-, 8-, and 11-hydroxypalmitic acids, have been developed. mdpi.comnih.gov These syntheses often utilize a similar organocatalytic approach involving chiral epoxides, where the final position of the hydroxyl group is determined by the choice of the starting materials. mdpi.comnih.gov For example, the synthesis of 6-(S)-hydroxypalmitic acid has been reported and shown to exhibit potent antiproliferative activity. mdpi.comnih.gov

The synthesis of the (S)-enantiomer of 2-hydroxypalmitic acid can be achieved by using the opposite enantiomer of the chiral catalyst or starting material in the asymmetric synthesis. For instance, while (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate (B77799) is used for the synthesis of (S)-epoxides, the (2R,5S) version of the catalyst can be used to produce (R)-epoxides, leading to the opposite enantiomer of the final product. mdpi.com The differential biological activities of the (R) and (S) enantiomers, particularly their incorporation into different sphingolipids, highlights the necessity of having access to both pure enantiomers. nih.govnih.gov

Chemical Synthesis from Palmitic Acid Precursors

Direct conversion of the abundant and relatively inexpensive palmitic acid into this compound presents a cost-effective synthetic route.

Intermediate α-Chlorination Methods

A practical method for the synthesis of 2-hydroxypalmitic acid from palmitic acid involves an intermediate α-chlorination step. acs.orgunimi.itunito.itacs.org This process typically uses a chlorinating agent to introduce a chlorine atom at the α-position (C-2) of palmitic acid, forming 2-chloropalmitic acid. acs.orgunimi.it

One efficient and environmentally conscious approach utilizes trichloroisocyanuric acid (TCCA) as the chlorinating agent under solvent-free conditions. acs.orgunimi.itunito.it This reaction proceeds with high conversion rates. acs.org The resulting 2-chloropalmitic acid can then be subjected to nucleophilic substitution with a hydroxide (B78521) source, such as potassium hydroxide (KOH) in water, to yield 2-hydroxypalmitic acid. acs.orgunimi.itacs.org This two-step process provides a scalable route to racemic 2-hydroxypalmitic acid. acs.org While this method itself is not stereoselective, the resulting racemic mixture can potentially be resolved into its individual enantiomers through chiral chromatography or enzymatic resolution.

Table 1: Synthesis of 2-Hydroxypalmitic Acid via α-Chlorination

StepReactantsReagentsProductYieldPurityReference
1. α-ChlorinationPalmitic acidTrichloroisocyanuric acid (TCCA)2-Chloropalmitic acid96.4%89.0% acs.org
2. Hydroxylation2-Chloropalmitic acidPotassium hydroxide (KOH), Water2-Hydroxypalmitic acid64%99.4% acs.orgacs.org

Enzymatic Synthesis for Research Grade Material

For obtaining high-purity this compound for research purposes, enzymatic synthesis is a highly effective method. Lipases, a class of enzymes that catalyze the hydrolysis of fats, can also be used for esterification and transesterification reactions with high regio- and stereospecificity. dss.go.th

Immobilized lipases, such as those from Rhizomucor miehei or Candida antarctica (Novozym 435), are often used in solvent-free systems to catalyze the esterification of a hydroxyl-containing precursor with a fatty acid. dss.go.thresearchgate.net While direct enzymatic hydroxylation of palmitic acid at the C-2 position is primarily achieved by FA2H, lipases can be used in the resolution of racemic 2-hydroxypalmitic acid or its esters. researchgate.netnih.gov This involves the enantioselective esterification of the racemic mixture, where one enantiomer reacts faster than the other, allowing for their separation. This method is advantageous for producing optically pure material due to the mild reaction conditions and high selectivity of the enzymes. dss.go.th

Derivatization for Analytical and Biological Studies

To facilitate analysis by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), and to probe biological interactions, this compound is often chemically modified or derivatized. acs.orgacs.org

Derivatization is crucial for determining the stereochemistry and purity of 2-hydroxypalmitic acid samples. acs.orgacs.org Chiral derivatizing agents are used to convert the enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques. acs.orgacs.org

Common derivatization strategies include:

Esterification of the carboxylic acid group: Methyl esters are frequently prepared to increase the volatility of the compound for GC analysis. nih.gov

Derivatization of the hydroxyl group: The hydroxyl group can be converted to a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester. nih.gov For chiral analysis, reagents like (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent) or chiral phenylethylamine derivatives are used to form diastereomeric esters. researchgate.netnih.gov More recently, phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) have been introduced as effective chiral derivatizing agents for the LC-MS analysis of hydroxy fatty acids. acs.orgacs.org

These derivatization methods are essential for confirming the enantiomeric purity of synthetically prepared this compound and for quantifying its presence in biological samples. researchgate.netnih.govacs.orgacs.org The choice of derivatizing agent depends on the analytical technique being employed and the specific information required. acs.orgacs.org

Table 2: Common Derivatization Reagents for 2-Hydroxypalmitic Acid Analysis

Derivatizing ReagentFunctional Group TargetedAnalytical TechniquePurposeReference
Diazomethane / Methyl iodideCarboxylic acidGC-MSVolatilization nih.gov
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Hydroxyl, Carboxylic acidGC-MSVolatilization nih.gov
(R)-(-)-MTPA-Cl (Mosher's reagent)HydroxylGC-MS, NMREnantiomeric purity determination researchgate.netnih.gov
Phenylglycine methyl ester (PGME)Carboxylic acidLC-MSStereochemical analysis acs.orgacs.org
Phenylalanine methyl ester (PAME)Carboxylic acidLC-MSStereochemical analysis acs.orgacs.org

Future Directions and Emerging Research Perspectives on R 2 Hydroxypalmitic Acid

Elucidation of Uncharted Metabolic Pathways

The canonical pathway for the synthesis of (R)-2-hydroxypalmitic acid in mammals involves the enzyme fatty acid 2-hydroxylase (FA2H), which hydroxylates palmitic acid. nih.gov This product is then incorporated into sphingolipids. nih.gov For catabolism, the known route is peroxisomal α-oxidation, where the fatty acid is shortened by one carbon. portlandpress.comresearchgate.net This process involves the enzyme 2-hydroxyacyl-CoA lyase (HACL1), which cleaves the 2-hydroxyacyl-CoA intermediate. portlandpress.comresearchgate.net

However, emerging research suggests this picture is incomplete. A significant future direction is the identification and characterization of alternative metabolic routes. There is clear evidence suggesting that enzymes other than FA2H must exist for the synthesis of 2-hydroxylated sphingolipids. mdpi.com The identification of this currently unknown hydroxylase or hydroxylases is a critical task in the field. mdpi.com

Investigation of Inter-Species Differences in Metabolism and Function

The metabolism and function of 2-hydroxy fatty acids, including this compound, exhibit significant diversity across the biological kingdoms. Understanding these differences can provide profound insights into their fundamental roles.

Mammals: In mammals, the (R)-enantiomer is synthesized by FA2H and is highly enriched in the myelin sheath of the nervous system. mdpi.comnih.gov Here, 2-hydroxylated sphingolipids are crucial for the compaction and stability of myelin, and defects in FA2H lead to severe neurodegenerative diseases. nih.govnih.gov

Plants: Plants also synthesize 2-hydroxy fatty acids. The process can be catalyzed by α-dioxygenases (α-DOX), which stereospecifically produce 2(R)-hydroperoxy fatty acids that are subsequently reduced to 2(R)-hydroxy fatty acids, including this compound. oup.comoup.comresearchgate.net The function in plants appears to be linked to defense against pathogens and responses to abiotic stress. mdpi.com

Bacteria: 2-hydroxy fatty acids are important components of the cell walls of some bacteria, such as in the lipid A portion of lipopolysaccharides in Gram-negative species. rsc.orgresearchgate.net It is suggested that the (S)-enantiomer may originate from bacterial sources. mdpi.com

Yeast: The yeast ortholog of FA2H, Scs7p, has been structurally characterized, providing a valuable model for the human enzyme. nih.gov Yeast is also a key model organism for studying the metabolic pathway from phytosphingosine (B30862) to 2-hydroxypalmitic acid. nih.gov

Marine Invertebrates: Certain marine organisms, particularly echinoderms like sea cucumbers and starfish, contain extraordinarily high levels of 2-hydroxy fatty acids. gerli.com Recent lipidomics studies have revealed species-specific profiles; for instance, 2-OH C24:1 is predominant in the sea cucumber Apostichopus japonicas, while 2-OH C16:0 (2-hydroxypalmitic acid) is the major species in the starfish Asterias amurensis. acs.org The precise function of these lipids in marine life is an emerging area of research.

Table 1: Inter-Species Comparison of 2-Hydroxy Fatty Acid Metabolism

Feature Mammals Plants Bacteria Yeast Marine Invertebrates
Primary Enzyme Fatty Acid 2-Hydroxylase (FA2H) α-Dioxygenases (α-DOX) Various (not fully defined) Scs7p (FA2H ortholog) Likely FA2H orthologs
Stereochemistry Predominantly (R) (R) (S) suggested (R) Not fully characterized
Primary Function Myelin sheath stability Plant defense, stress response Cell wall components (e.g., Lipid A) Sphingolipid synthesis Structural, others unknown
Key Reference(s) nih.govmdpi.comnih.gov oup.comoup.comresearchgate.net mdpi.comrsc.orgresearchgate.net nih.govnih.gov gerli.comacs.org

Advanced Structural Biology Studies of Associated Enzymes

A deep understanding of the function and regulation of this compound metabolism hinges on detailed structural information of the enzymes involved. Future research will focus on obtaining high-resolution three-dimensional structures of these key proteins.

The primary target is the human fatty acid 2-hydroxylase (FA2H). While the full crystal structure of human FA2H is not yet available, significant insights have been gleaned from the 2.6 Å crystal structure of its yeast homolog, Scs7p. nih.gov This structure reveals that FA2H is an integral membrane enzyme anchored in the endoplasmic reticulum by four transmembrane helices, with a catalytic cap domain residing on the cytosolic side. nih.gov The active site contains a dimetal center, coordinated by highly conserved histidine residues, which is essential for catalysis. nih.govresearchgate.net Future efforts must be directed towards crystallizing the full-length human FA2H, ideally in complex with its substrate (palmitic acid) and cofactors. Such structures would be invaluable for understanding the precise catalytic mechanism, substrate specificity, and the molecular basis of disease-causing mutations.

Similarly, obtaining crystal structures of the yet-to-be-identified alternative hydroxylases is a critical goal. mdpi.com For the catabolic pathway, structural studies of the human 2-hydroxyacyl-CoA lyase (HACL1) would illuminate the mechanism of C-C bond cleavage in the peroxisome and how it processes various 2-hydroxyacyl-CoA substrates. portlandpress.com These structural biology endeavors will pave the way for the rational design of specific small-molecule modulators to either enhance or inhibit enzyme activity for therapeutic purposes.

Development of Novel Analytical Probes and Methodologies

The accurate detection and quantification of this compound present significant analytical challenges due to its low abundance in many tissues, the presence of numerous structural isomers, and the need to resolve its stereochemistry. ceu.esmdpi.com Future research is focused on creating more sensitive and specific analytical tools.

A key area of development is in chiral probes . The biological functions of 2-hydroxy fatty acids can be stereospecific, making it crucial to distinguish between the (R) and (S) enantiomers. acs.org Novel derivatization reagents that react with the hydroxyl group to form diastereomers are being developed. These diastereomers can then be separated and quantified using standard liquid chromatography (LC) or gas chromatography (GC) systems. Recent advances include the use of reagents like (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and newly developed fluorescent chiral probes that enhance sensitivity and resolution. acs.orgresearchgate.net

Another emerging frontier is mass spectrometry imaging (MSI) . Techniques such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) allow for the direct visualization of 2-hydroxylated sphingolipids within tissue sections. researchgate.net This provides invaluable spatial information, mapping the distribution of these lipids in complex tissues like the brain without requiring homogenization, thus preserving the anatomical context.

Furthermore, the refinement of liquid chromatography-high resolution mass spectrometry (LC-HRMS) methods is ongoing. mdpi.commdpi.com These approaches offer high mass accuracy and sensitivity, enabling the comprehensive profiling (lipidomics) of dozens of hydroxylated fatty acids simultaneously without derivatization, which is essential for biomarker discovery. mdpi.com The ultimate goal is the development of probes capable of tracking this compound metabolism in real-time within living cells.

Application in Targeted Lipidomics and Metabolomics Research

Measuring the levels of this compound and the complex lipids it forms is a powerful tool in targeted lipidomics and metabolomics for biomarker discovery and understanding disease pathophysiology.

The most established application is in neurogenetic diseases . Mutations in the FA2H gene cause a group of disorders known as fatty acid hydroxylase-associated neurodegeneration (FAHN), which includes a form of hereditary spastic paraplegia (SPG35). mdpi.comresearchgate.net In these conditions, targeted lipidomic analysis of patient-derived samples reveals a dramatic reduction in 2-hydroxylated sphingolipids, serving as a definitive biochemical marker for diagnosis. mdpi.com

The role of this compound in cancer is complex and an area of intense investigation. Metabolomic studies have identified elevated levels of 2-hydroxypalmitate (B1264574) as a potential biomarker for recurrence in both type I and type II endometrial cancer. frontiersin.org In breast cancer, distinct profiles of hydroxylated fatty acids have been observed in tumor tissue compared to adjacent normal tissue. mdpi.com Conversely, some studies have shown that low FA2H expression correlates with poor prognosis in several cancers and that treatment with this compound can re-sensitize certain drug-resistant cancer cells to chemotherapy. researchgate.netgerli.com

Emerging research also points to a role in autoimmune diseases . A recent metabolomics study identified 2-hydroxypalmitic acid as a highly specific potential biomarker for primary Sjögren's syndrome (pSS). frontiersin.org Its levels were significantly elevated in pSS patients, but it was not detected in healthy controls or in patients with another autoimmune condition, systemic lupus erythematosus (SLE), highlighting its potential diagnostic specificity. frontiersin.org

Table 2: this compound in Targeted Metabolomics Research

Disease Area Key Finding Implication Research Type Reference(s)
Neurodegeneration (FAHN/SPG35) Markedly decreased levels of 2-hydroxylated sphingolipids. Diagnostic biomarker, confirms functional deficit of FA2H. Targeted Lipidomics mdpi.comresearchgate.netmdpi.com
Endometrial Cancer Increased levels of 2-hydroxypalmitate in recurrent cases. Potential prognostic biomarker for cancer recurrence. Metabolomics frontiersin.org
Primary Sjögren's Syndrome Specifically elevated in pSS patients, not in controls or SLE. Potential specific diagnostic biomarker. Metabolomics frontiersin.org
Cancer Therapy Can increase sensitivity of tumor cells to certain chemotherapies. Potential therapeutic adjuvant. In vitro studies researchgate.netgerli.com

Q & A

Q. How can (R)-2-hydroxypalmitic acid be synthesized and purified for experimental use?

  • Methodological Answer : this compound is typically synthesized via enzymatic or chemical hydroxylation of palmitic acid. For example, α-dioxygenases (e.g., Ata-DOX2 in tomato plants) catalyze the stereospecific hydroxylation of palmitic acid to yield this compound . Purification involves derivatization (e.g., methyl ester/trimethylsilyl ether) followed by GC-MS or chiral chromatography to isolate the enantiomer. Commercial synthetic sources (purity >98%) are available, with verification via capillary GC and structural confirmation by NMR or mass spectrometry .

Q. What analytical techniques are recommended for detecting and quantifying this compound in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Derivatization steps (e.g., O-methyloxime or trimethylsilyl ether formation) enhance volatility and detection sensitivity. Chiral columns (e.g., (2)-menthoxycarbonyl/methyl ester derivatives) differentiate (R)- and (S)-enantiomers . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also effective for high-throughput lipidomic studies, particularly in plant or microbial systems .

Q. What is the role of this compound in metabolic pathways?

  • Methodological Answer : This compound is a key intermediate in phytosphingosine metabolism and fatty acid α-oxidation. In plants, α-dioxygenases convert fatty acids to 2-hydroperoxy intermediates, which are reduced to 2-hydroxy derivatives. In microbial systems (e.g., Pseudomonas aeruginosa), cytochrome P450 enzymes (e.g., CYP168A1) catalyze ω-1 or ω-2 hydroxylation, producing hydroxylated fatty acids for signaling or membrane remodeling .

Advanced Research Questions

Q. How do stereochemical differences between (R)- and (S)-enantiomers impact biological activity?

  • Methodological Answer : Enantiomer-specific activity can be assessed using chiral resolution techniques (e.g., chiral HPLC) and enzyme assays. For example, Ata-DOX2 in tomato plants produces exclusively the (R)-enantiomer, while synthetic racemic mixtures show reduced bioactivity in plant development studies. Comparative assays using enantiopure standards are critical to validate stereospecific effects .

Q. How can contradictory data on enzymatic oxygenation rates of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from substrate specificity, assay conditions (e.g., pH, temperature), or enzyme isoforms. Standardize protocols by:
  • Using purified enzymes (e.g., recombinant Ata-DOX2 in insect cells) to minimize interference from endogenous proteins .
  • Quantifying products via stable isotope-labeled internal standards in GC-MS.
  • Reporting kinetic parameters (Km, Vmax) under controlled conditions (e.g., 23°C, 100 µM substrate) .

Q. What experimental strategies are recommended for studying this compound in lipid membranes?

  • Methodological Answer :
  • Membrane incorporation : Use liposome models with defined lipid compositions (e.g., DPPC/cholesterol) and monitor phase behavior via differential scanning calorimetry (DSC).
  • Localization : Fluorescent analogs (e.g., BODIPY-labeled derivatives) enable tracking in live-cell imaging .
  • Permeability assays : Measure ion leakage or dye retention in vesicles containing this compound to assess membrane integrity .

Key Considerations for Experimental Design

  • Reproducibility : Document derivatization protocols and instrument parameters (e.g., GC-MS column type, temperature gradients) to enable cross-lab validation .
  • Ethical Reporting : Disclose enantiomeric ratios and synthetic routes to avoid misinterpretation of bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.